molecular formula C12H16N2O4 B1437945 4-[(Tert-butylcarbamoyl)amino]-2-hydroxybenzoic acid CAS No. 1042795-14-1

4-[(Tert-butylcarbamoyl)amino]-2-hydroxybenzoic acid

Cat. No.: B1437945
CAS No.: 1042795-14-1
M. Wt: 252.27 g/mol
InChI Key: WXSXDIUBGUXXOP-UHFFFAOYSA-N
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Description

4-[(Tert-butylcarbamoyl)amino]-2-hydroxybenzoic acid (chemical formula: C₁₂H₁₆N₂O₄, molecular weight: 252.27 g/mol) is a benzoic acid derivative featuring a tert-butylcarbamoyl group at the 4-position and a hydroxyl group at the 2-position. This compound is structurally characterized by its dual functional groups: the carboxylic acid moiety imparts acidity and hydrogen-bonding capacity, while the tert-butylcarbamoyl group enhances lipophilicity and steric bulk, influencing its pharmacokinetic and pharmacodynamic profiles .

Properties

IUPAC Name

4-(tert-butylcarbamoylamino)-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)14-11(18)13-7-4-5-8(10(16)17)9(15)6-7/h4-6,15H,1-3H3,(H,16,17)(H2,13,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSXDIUBGUXXOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=CC(=C(C=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

4-[(Tert-butylcarbamoyl)amino]-2-hydroxybenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of compounds related to 4-[(Tert-butylcarbamoyl)amino]-2-hydroxybenzoic acid. For instance, a compound structurally similar to this acid has been evaluated for its ability to mitigate oxidative stress in neuronal cells. In an experimental model simulating ischemic stroke, the compound demonstrated significant anti-apoptotic effects and reduced oxidative stress markers in mouse Neuro 2A neuroblastoma cells and primary cortical neurons .

Key Findings:

  • Mechanism: The compound improves cell survival by modulating the Akt/Nrf2/HO-1 signaling pathway.
  • Results: It significantly decreased reactive oxygen species (ROS) levels and enhanced mitochondrial membrane potential, indicating its potential as a therapeutic agent for stroke-related injuries.

Anti-inflammatory Activity

Another application of this compound is its anti-inflammatory properties. Research has shown that derivatives of this compound can inhibit inflammatory responses effectively. A study synthesized various tert-butyl substituted phenylcarbamate derivatives, which were tested for their anti-inflammatory activity against standard drugs like indomethacin .

Research Insights:

  • Inhibition Rates: The newly synthesized compounds exhibited inhibition rates ranging from 39% to over 54% in carrageenan-induced rat paw edema models.
  • Implications: These findings suggest that compounds related to this compound could serve as promising candidates for developing new anti-inflammatory medications.

Coenzyme Q10 Biosynthesis

The role of this compound in biosynthesis pathways is another significant area of research. It has been shown that derivatives of 4-hydroxybenzoic acid can stimulate endogenous coenzyme Q10 (CoQ10) production, which is crucial for mitochondrial function and energy metabolism .

Study Outcomes:

  • Biosynthesis Stimulation: In models of CoQ deficiency, supplementation with related compounds led to normalization of mitochondrial function.
  • Clinical Relevance: This suggests potential therapeutic applications for conditions characterized by CoQ deficiencies, such as certain mitochondrial disorders.

Mechanism of Action

The mechanism of action of 4-[(Tert-butylcarbamoyl)amino]-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects . For example, it may act as an inhibitor of glycogen phosphorylase, affecting glucose metabolism .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Potential Applications
4-[(Tert-butylcarbamoyl)amino]-2-hydroxybenzoic acid (Target Compound) C₁₂H₁₆N₂O₄ 252.27 Reference compound with 2-hydroxybenzoic acid backbone and 4-position tert-butylcarbamoyl. Not explicitly stated; likely explored for bioactivity due to functional group synergy.
5-[(Tert-butylcarbamoyl)amino]-2-hydroxybenzoic acid C₁₂H₁₆N₂O₄ 252.27 Positional isomer (tert-butylcarbamoyl at 5-position instead of 4). Similar to target compound; positional variation may alter binding affinity .
4-(tert-Butylcarbamoyl)phenylboronic acid C₁₁H₁₆BNO₃ 221.06 Replaces 2-hydroxybenzoic acid with phenylboronic acid; lacks hydroxyl and carboxylic acid. Boronic acid moiety enables Suzuki coupling or carbohydrate sensing .
4-[[(1,1-Dimethylethyl)amino]carbonyl]benzoic acid (Simpler analog) C₁₂H₁₅NO₃ 221.25 Lacks the 2-hydroxy group; simpler structure with tert-butylcarbamoyl at 4-position. Intermediate in synthesizing complex triazine-based UV filters (e.g., iscotrizinol) .
4-[4-(tert-Butylcarbamoyl)-2-(2-chloro-4-cyclopropylbenzenesulfonamido)phenoxy]-5-chloro-2-fluorophenylacetic acid (Vidupiprant) C₃₃H₃₂Cl₂FN₃O₆S 712.59 Highly complex derivative with sulfonamide, fluorine, and cyclopropyl groups. Antiasthmatic agent targeting prostaglandin D2 receptor .

Key Findings from Comparative Studies:

Positional Isomerism: The 4- vs. 5-substitution of the tert-butylcarbamoyl group (as in the target compound vs. its isomer) significantly impacts molecular polarity and solubility. For example, the 2-hydroxy group in the target compound enhances hydrogen-bonding capacity compared to non-hydroxylated analogs .

Functional Group Contributions: Boronic Acid Derivatives: Compounds like 4-(tert-butylcarbamoyl)phenylboronic acid (MW 221.06) are valued in organic synthesis for cross-coupling reactions, unlike the target compound, which is tailored for bioactivity . Triazine-Based Analogs: The tert-butylcarbamoyl group in iscotrizinol (C₄₄H₅₉N₇O₅) contributes to UV-absorbing properties, highlighting the versatility of this substituent in diverse applications .

Pharmacological Relevance : Vidupiprant (C₃₃H₃₂Cl₂FN₃O₆S), a structurally complex derivative, demonstrates that tert-butylcarbamoyl groups can be integrated into drug candidates targeting specific receptors, though the target compound itself lacks direct clinical data .

Biological Activity

4-[(Tert-butylcarbamoyl)amino]-2-hydroxybenzoic acid, commonly referred to as a derivative of salicylic acid, exhibits a range of biological activities that have garnered attention in pharmacological and biochemical research. This compound is noted for its potential applications in therapeutic contexts, particularly in neuroprotection and oxidative stress mitigation.

Chemical Structure and Properties

The compound features a hydroxybenzoic acid backbone with a tert-butylcarbamoyl group, which enhances its solubility and biological activity. Its chemical structure can be represented as follows:

C12H17NO3\text{C}_{12}\text{H}_{17}\text{N}\text{O}_3

The biological activity of this compound primarily involves its interaction with various molecular targets. It has been shown to modulate pathways associated with oxidative stress, particularly through the activation of the Nrf2/HO-1 signaling pathway , which is crucial for cellular defense against oxidative damage.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. In vitro studies have demonstrated its ability to reduce oxidative stress markers in cell models subjected to oxygen-glucose deprivation (OGD) and reperfusion injury. Key findings include:

  • Reduction of Reactive Oxygen Species (ROS) : The compound effectively lowers intracellular ROS levels, which are implicated in cellular damage during ischemic events.
  • Enhancement of Antioxidant Enzymes : Treatment with this compound elevates the activity of endogenous antioxidants such as catalase (CAT) and manganese superoxide dismutase (Mn-SOD), contributing to cellular protection against oxidative stress .

Neuroprotective Effects

In studies involving neuroblastoma cells and primary cortical neurons, this compound has been shown to:

  • Reduce Apoptosis : The compound significantly decreases apoptosis rates induced by OGD/RP, suggesting its potential as a neuroprotective agent .
  • Modulate Cell Signaling : It influences key signaling pathways, notably increasing the phosphorylation of Akt, which plays a role in cell survival .

Study on Neuroprotection

A notable study investigated the effects of this compound on neuroprotection against ischemic stroke models. The findings highlighted:

  • Experimental Design : Utilization of mouse Neuro 2A cells exposed to OGD followed by reperfusion.
  • Results : The compound reduced apoptosis and oxidative stress markers significantly compared to control groups, indicating its therapeutic potential in stroke management .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
4-Hydroxybenzoic AcidStructureAntioxidant properties; involved in CoQ biosynthesis
Salicylic AcidStructureAnti-inflammatory effects; plant growth regulation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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